Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
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Description
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, also known as Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, is a useful research compound. Its molecular formula is C30H38Si2 and its molecular weight is 454.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Chain Hydrosilylation
Intramolecular chain hydrosilylation of alkynylphenylsilanes using a silyl cation as a chain carrier demonstrates the potential for synthesizing benzosiloles, a class of heterocyclic compounds. This process requires the trimethylsilyl group to stabilize intermediary alkenyl carbocations, indicating the critical role of silicon-containing groups in facilitating complex organic transformations (Arii et al., 2016).
Silicon-Carbon Unsaturated Compounds
The study of thermal reactions of acylpolysilanes explores the thermolysis process, producing various silylated organic molecules. These reactions highlight the versatility of silicon compounds in creating structurally diverse molecules with potential applications in materials science and organic electronics (Ishikawa et al., 1996).
Electrochemical Silylation
Electrochemical silylation of phenylacetylene with chlorotrimethylsilane and dichlorodimethylsilane demonstrates an innovative method for attaching silyl groups to organic molecules. This technique opens new avenues for the functionalization of organic compounds with silicon, enhancing their stability and reactivity (Jouikov et al., 1996).
Synthesis of Transient Silenes
The creation of transient silenes through a modified Peterson reaction illustrates the potential of silicon compounds in generating reactive intermediates for synthetic chemistry. These intermediates can undergo various transformations, leading to the formation of novel organosilicon structures (Krempner et al., 1995).
Radical-Based Reducing Agent
Utilizing tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis demonstrates the role of silicon compounds in facilitating redox reactions. This application is crucial for the development of new synthetic methodologies that are more efficient and environmentally friendly (Ballestri et al., 1991).
properties
IUPAC Name |
trimethyl-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Si2/c1-24(2)32(25(3)4,26(5)6)23-21-30-18-14-28(15-19-30)11-10-27-12-16-29(17-13-27)20-22-31(7,8)9/h12-19,24-26H,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQNVRYMXMTJOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448251 |
Source
|
Record name | Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |
CAS RN |
176977-35-8 |
Source
|
Record name | Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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